Methyl 3-Aminopyridazine-4-carboxylate

Description

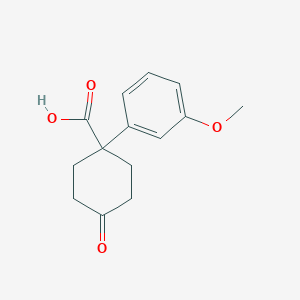

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methoxyphenyl)-4-oxocyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O4/c1-18-12-4-2-3-10(9-12)14(13(16)17)7-5-11(15)6-8-14/h2-4,9H,5-8H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNNDAVYQVQZDFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2(CCC(=O)CC2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30494231 | |

| Record name | 1-(3-Methoxyphenyl)-4-oxocyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30494231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256633-18-7 | |

| Record name | 1-(3-Methoxyphenyl)-4-oxocyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30494231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-aminopyridazine-4-carboxylate

This guide provides a comprehensive technical overview of Methyl 3-aminopyridazine-4-carboxylate, a heterocyclic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its fundamental properties, strategic importance in synthesis, detailed experimental protocols, and its role as a versatile building block for novel therapeutics.

Core Molecular Profile and Physicochemical Properties

Methyl 3-aminopyridazine-4-carboxylate (CAS No: 1256633-18-7) is a distinct organic molecule featuring a pyridazine core.[1][2] The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, imparts unique electronic properties and conformational rigidity, making it a valuable scaffold in modern drug design.[3][4]

The primary molecular and physical characteristics are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 153.14 g/mol | [1][2] |

| Molecular Formula | C₆H₇N₃O₂ | [1][2] |

| CAS Number | 1256633-18-7 | [1][2] |

| SMILES | O=C(C1=CC=NN=C1N)OC | [1][2] |

| Appearance | Solid (likely white or off-white powder) | [5] |

| Purity | Commonly available at ≥97% | [1] |

| Solubility | Limited solubility in water; soluble in polar organic solvents like ethanol and methanol. | [5] |

| Storage | Store at 2-8°C, sealed in a dry, dark place. | [1][2] |

Below is a 2D representation of the molecular structure, generated to clarify atom connectivity and functional group orientation.

Caption: 2D Structure of Methyl 3-aminopyridazine-4-carboxylate.

Strategic Importance in Drug Discovery and Medicinal Chemistry

The pyridazine scaffold is a privileged structure in medicinal chemistry, known to be present in a variety of biologically active compounds. Derivatives of pyridazine have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antihypertensive properties.[3]

Methyl 3-aminopyridazine-4-carboxylate serves as a crucial intermediate in the synthesis of more complex molecules, particularly kinase inhibitors.[6] The amino group at the 3-position and the methyl carboxylate at the 4-position provide two reactive handles for facile functionalization. This allows for the systematic modification of the molecule to explore structure-activity relationships (SAR) and optimize properties such as potency, selectivity, and pharmacokinetics. Its utility is particularly noted in the development of therapeutics for oncological and inflammatory diseases.[6] The aminopyridine/aminopyridazine moiety is often employed to enhance aqueous solubility and metabolic stability, which are key parameters in developing orally bioavailable drugs.[7]

Synthesis and Chemical Reactivity: A Mechanistic Perspective

A logical synthetic pathway would likely involve the following key transformations:

Caption: Conceptual workflow for the synthesis of the target compound.

Proposed Experimental Protocol: A Self-Validating System

This protocol is a representative example based on analogous chemical transformations. Researchers should perform their own optimization.

Step 1: Amination of a Dichloropyridazine Precursor

-

Rationale: The introduction of the amino group is a critical step. Using a precursor like methyl 3,6-dichloropyridazine-4-carboxylate allows for selective nucleophilic aromatic substitution. Ammonia or a protected amine source can act as the nucleophile. The chlorine atoms are good leaving groups, activated by the electron-withdrawing nature of the pyridazine ring and the carboxylate group.

-

Procedure:

-

To a solution of methyl 3,6-dichloropyridazine-4-carboxylate (1.0 eq) in a suitable solvent (e.g., dioxane or DMF) in a sealed pressure vessel, add a solution of ammonia in methanol (excess, e.g., 10 eq).

-

Heat the reaction mixture at 80-120°C for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the residue using column chromatography (e.g., silica gel with a gradient of ethyl acetate in hexanes) to isolate the mono-aminated product. The regioselectivity of this step is crucial and would need to be confirmed analytically.

-

Step 2: Dehalogenation (if necessary)

-

Rationale: If the starting material contains a second chlorine atom not at the desired position for amination, a dehalogenation step is required. Catalytic hydrogenation is a common and effective method for removing halogen atoms from heterocyclic rings.

-

Procedure:

-

Dissolve the chlorinated aminopyridazine intermediate (1.0 eq) in a solvent such as ethanol or methanol.

-

Add a catalyst, typically 10% Palladium on carbon (Pd/C) (e.g., 10 mol%).

-

Add a base, such as triethylamine or sodium acetate (1.5-2.0 eq), to neutralize the HCl formed during the reaction.

-

Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature for 4-16 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

-

Analytical Characterization and Quality Control

Ensuring the identity and purity of Methyl 3-aminopyridazine-4-carboxylate is paramount. A multi-technique approach is necessary for unambiguous characterization, providing a self-validating system for quality control.

Caption: A typical workflow for analytical characterization.

Detailed Methodologies

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This technique will confirm the number and connectivity of protons. Expected signals would include a singlet for the methyl ester protons (~3.9 ppm), distinct signals for the aromatic protons on the pyridazine ring, and a broad singlet for the amine protons.

-

¹³C NMR: This provides information on the carbon skeleton. Signals corresponding to the ester carbonyl, the aromatic carbons, and the methyl carbon would be expected.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or another soft ionization technique should be used to determine the molecular weight. The expected molecular ion peak [M+H]⁺ would be at m/z 154.14. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: This is used to identify key functional groups. Characteristic peaks would include N-H stretching for the amine (around 3300-3500 cm⁻¹), C=O stretching for the ester (around 1700-1730 cm⁻¹), and C=N/C=C stretching for the aromatic ring (around 1500-1600 cm⁻¹).[4]

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase column (e.g., C18) with a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid or trifluoroacetic acid) is typically used to assess the purity of the compound, which should ideally be >97%.

Safety and Handling

As a laboratory chemical, Methyl 3-aminopyridazine-4-carboxylate requires careful handling.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves. Work in a well-ventilated area or a chemical fume hood.

Conclusion

Methyl 3-aminopyridazine-4-carboxylate is a valuable heterocyclic building block with significant potential in drug discovery and development. Its dual functional groups on the pyridazine core allow for diverse chemical modifications, making it an attractive starting point for the synthesis of novel therapeutic agents, especially kinase inhibitors. Understanding its physicochemical properties, reactivity, and proper handling is essential for any researcher looking to leverage this compound in their synthetic and medicinal chemistry programs.

References

-

Pipzine Chemicals. Methyl 3-Aminopyridine-4-Carboxylate.[Link]

-

Lead Sciences. Methyl 3-aminopyridazine-4-carboxylate.[Link]

-

MySkinRecipes. Methyl 3-Aminopyridazine-4-carboxylate.[Link]

-

PubChem. Methyl 3-amino-1H-pyrazole-4-carboxylate.[Link]

-

PubChem. Methyl 3,6-dichloropyridazine-4-carboxylate.[Link]

-

ResearchGate. Synthesis of Methyl 6-Chloropyridazine-3-carboxylate.[Link]

-

Wikipedia. 3-Aminopyridine.[Link]

-

MDPI. Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity.[Link]

-

PubMed Central. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases.[Link]

-

Chem-Impex. 3-Aminopyridazine.[Link]

-

RSC Publishing. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024).[Link]

-

ACS Publications. Structure Property Relationships of Carboxylic Acid Isosteres.[Link]

- Google Patents.WO2016180833A1 - Process for preparing 4-amino-pyridazines.

-

NIH. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review.[Link]

-

ResearchGate. Synthesis of novel aryl-substituted 2-aminopyridine derivatives by the cascade reaction of 1,1-enediamines with vinamidinium salts to develop novel anti-Alzheimer agents.[Link]

-

RSC Publishing. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid.[Link]

-

Eureka | Patsnap. Preparation method of 3-amino-4-methylpyridine.[Link]

-

Digital Commons @ University of the Sciences. "Synthesis and Characterization of Unique Pyridazines" by William Hobbs.[Link]

-

Arkivoc. Recent developments in aminopyrazole chemistry.[Link]

-

MDPI. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.[Link]

-

MDPI. Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors.[Link]

Sources

- 1. Methyl 3-aminopyridazine-4-carboxylate - Lead Sciences [lead-sciences.com]

- 2. 1256633-18-7|Methyl 3-aminopyridazine-4-carboxylate|BLD Pharm [bldpharm.com]

- 3. mdpi.com [mdpi.com]

- 4. "Synthesis and Characterization of Unique Pyridazines" by William Hobbs [digitalcommons.liberty.edu]

- 5. Methyl 3-Aminopyridine-4-Carboxylate: Properties, Uses, Safety Data, Supplier & Manufacturer China [pipzine-chem.com]

- 6. Methyl 3-Aminopyridazine-4-carboxylate [myskinrecipes.com]

- 7. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2016180833A1 - Process for preparing 4-amino-pyridazines - Google Patents [patents.google.com]

Strategic Retrosynthesis of Methyl 3-Aminopyridazine-4-carboxylate

A Modular Approach for Medicinal Chemistry

Executive Summary

This technical guide provides a comprehensive retrosynthetic analysis and forward synthesis strategy for Methyl 3-aminopyridazine-4-carboxylate (CAS: 1256633-18-7). As a 1,2-diazine scaffold, this molecule represents a privileged structure in drug discovery, particularly as a precursor for fused bicyclic systems (e.g., pyrimido[4,5-c]pyridazines) used in kinase inhibition.

This analysis prioritizes robustness and regiocontrol , favoring pathways that avoid the ambiguity of direct cyclization in favor of stepwise functionalization of the pyridazine core.

Part 1: Retrosynthetic Analysis

The structural core of the target is an electron-deficient pyridazine ring. The presence of the 3-amino group adjacent to the 4-carboxylate ester creates a "push-pull" electronic system, but also introduces steric congestion.

Strategic Disconnections

We apply a Functional Group Interconversion (FGI) strategy to trace the molecule back to a stable lactam precursor.

-

C3–N Bond Disconnection (SNAr): The amino group at C3 is installed via Nucleophilic Aromatic Substitution. The pyridazine ring is highly π-deficient, making the C3 and C6 positions susceptible to nucleophilic attack, especially when activated by a leaving group like chloride.

-

C3–Cl Bond Disconnection (Deoxychlorination): The 3-chloro precursor is derived from the tautomeric 3-oxo-2,3-dihydropyridazine (lactam). This is a standard transformation using phosphoryl chloride (

). -

Ring Construction (Condensation): The 3-oxo-4-carboxylate core is classically assembled via the condensation of hydrazine with a 1,4-dicarbonyl equivalent.

Visualizing the Retrosynthetic Tree

The following diagram maps the logical flow from the target to commercially viable starting materials.

Caption: Figure 1 illustrates the stepwise disconnection of the target molecule, prioritizing the installation of the amino group as the final step to ensure chemoselectivity.

Part 2: Detailed Synthetic Protocols

The forward synthesis is divided into two critical phases: Core Activation and Amination .

Phase 1: Chlorination of the Lactam Scaffold

The precursor, Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate , exists in equilibrium with its hydroxypyridazine tautomer. Treatment with phosphoryl chloride converts this to the electrophilic 3-chloro derivative.

-

Reaction Type: Deoxychlorination / Vilsmeier-Haack type activation.

-

Key Challenge: Regioselectivity is generally not an issue here as C3 is the only enolizable position, but temperature control is vital to prevent degradation of the ester.

Experimental Protocol:

-

Setup: Equip a dry round-bottom flask with a reflux condenser and a drying tube (CaCl₂).

-

Reagents: Suspend Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate (1.0 equiv) in neat

(5.0–10.0 equiv). -

Execution: Heat the mixture to 80–90 °C for 2–3 hours. The suspension will clear as the imidoyl chloride forms.

-

Workup (CRITICAL):

-

Cool the reaction mixture to room temperature.

-

Slowly pour the mixture onto crushed ice with vigorous stirring. (Exothermic hydrolysis of excess

). -

Neutralize carefully with saturated

or solid -

Extract with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

-

-

Purification: Dry organic layer over

, filter, and concentrate. The crude Methyl 3-chloropyridazine-4-carboxylate is often pure enough for the next step.

Phase 2: Nucleophilic Aromatic Substitution (SNAr)

The 3-chloropyridazine ring is highly activated toward nucleophiles due to the inductive effect of the adjacent nitrogen and the electron-withdrawing ester at C4.

-

Mechanism: Addition-Elimination (

). -

Regioselectivity: The C3 position is significantly more electrophilic than C4, C5, or C6 due to the alpha-nitrogen and the ortho-ester activation.

Experimental Protocol:

-

Solvent System: Methanolic Ammonia (

in MeOH) or THF saturated with -

Reaction: Dissolve Methyl 3-chloropyridazine-4-carboxylate (1.0 equiv) in the ammonia solution (10–20 equiv of

). -

Conditions:

-

Method A (Room Temp): Stir in a sealed pressure tube at 25 °C for 12–24 hours.

-

Method B (Thermal): Heat to 60 °C in a sealed vessel for 2–4 hours (accelerates reaction but risks ester amidation).

-

-

Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS. Look for the disappearance of the chloro-starting material (M+H ~173/175) and appearance of product (M+H ~154).

-

Purification: Concentrate the solvent in vacuo. Triturate the residue with cold diethyl ether or recrystallize from Ethanol/Water to obtain Methyl 3-aminopyridazine-4-carboxylate .

Part 3: Mechanistic Insight & Troubleshooting

The SNAr Mechanism

Understanding the mechanism is crucial for troubleshooting low yields. The reaction proceeds through a Meisenheimer complex.

Caption: Figure 2 details the addition-elimination pathway. The intermediate is stabilized by the electron-withdrawing ester at C4.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Incomplete hydrolysis of | Ensure the quench is performed slowly on ice; adjust pH to >7 to liberate the free base. |

| Ester Hydrolysis | Aqueous workup too basic or prolonged heating. | Use mild bases ( |

| Amide Formation | Attack of | Perform SNAr at lower temperatures (RT). The C3-Cl is more reactive than the C4-Ester, but heat narrows this selectivity window. |

| Regioisomers | Starting material impurity. | Verify the regiochemistry of the 3-oxo precursor using NOE NMR experiments. |

Part 4: Safety & Handling

-

Phosphoryl Chloride (

): Highly corrosive and reacts violently with water. All glassware must be dry. Quench in a fume hood behind a blast shield. -

Hydrazine (if synthesizing core): Potent hepatotoxin and potential carcinogen. Use primarily as the hydrate form to reduce explosion risk.

-

Pyridazines: Many derivatives are biologically active; handle with standard PPE (gloves, goggles, lab coat) to prevent transdermal absorption.

References

-

Thieme Chemistry. (2004).[1] Product Class 8: Pyridazines. Science of Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (2003). Novel Pyridine-Catalyzed Reaction of Dimethyl Acetylenedicarboxylate. Retrieved from [Link]

Sources

An In-depth Technical Guide to Methyl 3-aminopyridazine-4-carboxylate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of the Pyridazine Scaffold

The pyridazine moiety, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has garnered significant attention in medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a privileged scaffold in the design of novel therapeutic agents. Methyl 3-aminopyridazine-4-carboxylate, in particular, has emerged as a crucial building block, primarily in the development of targeted therapies such as kinase inhibitors for the treatment of oncological and inflammatory diseases.[1] This guide provides a comprehensive overview of its chemical structure, synthesis, and characterization, and delves into its applications in drug discovery, offering insights for researchers in the field.

Chemical Structure and Physicochemical Properties

Methyl 3-aminopyridazine-4-carboxylate is a small organic molecule with the chemical formula C₆H₇N₃O₂ and a molecular weight of 153.14 g/mol .

Table 1: Physicochemical Properties of Methyl 3-aminopyridazine-4-carboxylate

| Property | Value | Source |

| CAS Number | 1256633-18-7 | N/A |

| Molecular Formula | C₆H₇N₃O₂ | N/A |

| Molecular Weight | 153.14 | N/A |

| Appearance | Solid (predicted) | N/A |

| Solubility | Soluble in polar organic solvents | N/A |

The structure features a pyridazine ring substituted with an amino group at the 3-position and a methyl carboxylate group at the 4-position. The presence of the amino group and the ester functionality makes it a versatile intermediate for further chemical modifications. The lone pair of electrons on the amino group can participate in nucleophilic reactions, while the ester can be hydrolyzed or converted to other functional groups.

Synthesis of Methyl 3-aminopyridazine-4-carboxylate: A Proposed Pathway

A potential starting material for the synthesis of Methyl 3-aminopyridazine-4-carboxylate could be a suitably substituted 1,4-dicarbonyl compound. The synthesis of related pyridazine carboxylates often involves multi-step sequences including cyclization, oxidation, and esterification.[2] For instance, the synthesis of Methyl 6-chloropyridazine-3-carboxylate has been reported to start from ethyl levulinate, proceeding through six steps.[2]

Proposed Synthetic Workflow:

Caption: A generalized workflow for the proposed synthesis of Methyl 3-aminopyridazine-4-carboxylate.

Detailed Hypothetical Protocol:

-

Step 1: Synthesis of a Dihydropyridazine Intermediate. A suitably substituted 1,4-dicarbonyl compound would be reacted with hydrazine hydrate in a suitable solvent like ethanol. The reaction mixture would be refluxed to facilitate the cyclization and formation of the dihydropyridazine ring.

-

Step 2: Aromatization. The dihydropyridazine intermediate would then be oxidized to the corresponding aromatic pyridazine. This can often be achieved using an oxidizing agent like bromine in acetic acid.

-

Step 3: Introduction of the Amino Group. A halogenated pyridazine precursor could undergo nucleophilic aromatic substitution with an ammonia source to introduce the amino group at the 3-position.

-

Step 4: Formation of the Carboxylic Acid. The precursor would then be subjected to a reaction to introduce the carboxylic acid moiety at the 4-position, for instance, through lithiation followed by carboxylation with carbon dioxide.

-

Step 5: Esterification. Finally, the resulting carboxylic acid would be esterified to the methyl ester using methanol under acidic conditions (e.g., with sulfuric acid as a catalyst).

Self-Validation: Each step of this proposed synthesis would require rigorous in-process controls. Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) would be used to monitor the progress of each reaction and confirm the consumption of starting materials. The identity and purity of the intermediates and the final product would be confirmed by spectroscopic methods as detailed in the following section.

Spectroscopic Characterization

The structural elucidation of Methyl 3-aminopyridazine-4-carboxylate would rely on a combination of spectroscopic techniques. Although experimental spectra for this specific compound are not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.[3][4]

Table 2: Predicted Spectroscopic Data for Methyl 3-aminopyridazine-4-carboxylate

| Technique | Predicted Key Signals |

| ¹H NMR | - Aromatic protons on the pyridazine ring. - A singlet for the methyl ester protons (~3.9 ppm). - A broad singlet for the amino protons. |

| ¹³C NMR | - Carbonyl carbon of the ester (~165-170 ppm). - Aromatic carbons of the pyridazine ring. - Methyl carbon of the ester (~52 ppm). |

| FT-IR (cm⁻¹) | - N-H stretching of the amino group (~3300-3500 cm⁻¹). - C=O stretching of the ester (~1720 cm⁻¹). - C=N and C=C stretching of the aromatic ring (~1500-1600 cm⁻¹). |

| Mass Spec (m/z) | - Molecular ion peak [M]⁺ at approximately 153.14. |

Expert Insights into Spectral Interpretation:

-

¹H NMR: The chemical shifts of the aromatic protons on the pyridazine ring would be influenced by the electronic effects of the amino and ester groups. The integration of the peaks would confirm the number of protons in each environment.

-

¹³C NMR: The number of distinct signals in the ¹³C NMR spectrum would confirm the number of unique carbon environments in the molecule. The chemical shift of the carbonyl carbon is a key diagnostic peak.

-

FT-IR: The presence of characteristic absorption bands for the N-H and C=O stretching vibrations would provide strong evidence for the presence of the amino and ester functional groups.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement of the molecular ion.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The primary application of Methyl 3-aminopyridazine-4-carboxylate in drug discovery is as a key intermediate in the synthesis of kinase inhibitors.[1] Kinases are a large family of enzymes that play a critical role in cell signaling by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.

The 3-aminopyridazine scaffold is particularly attractive for kinase inhibitor design because the nitrogen atoms of the pyridazine ring can form crucial hydrogen bond interactions with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors. The amino group at the 3-position provides a convenient handle for introducing various side chains that can be tailored to interact with other regions of the ATP-binding pocket, thereby conferring potency and selectivity.

Workflow for Kinase Inhibitor Synthesis:

Caption: A generalized workflow illustrating the use of Methyl 3-aminopyridazine-4-carboxylate in the synthesis of kinase inhibitors.

Examples of Targeted Kinase Pathways:

While specific kinase inhibitors derived directly from Methyl 3-aminopyridazine-4-carboxylate are not detailed in the provided search results, the pyridazine scaffold is a component of inhibitors targeting various kinase families, including:

-

Tyrosine Kinases: Such as Bruton's Tyrosine Kinase (Btk), which is involved in B-cell signaling and is a target for autoimmune diseases and B-cell malignancies.[5]

-

Serine/Threonine Kinases: Such as those involved in inflammatory signaling pathways.

The versatility of the 3-aminopyridazine-4-carboxylate core allows for the generation of large libraries of compounds for high-throughput screening against a panel of kinases, facilitating the discovery of novel and selective inhibitors.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling Methyl 3-aminopyridazine-4-carboxylate. While a specific Safety Data Sheet (SDS) for this compound was not found, general safety guidelines for related aminopyridine and pyridazine derivatives should be followed.[6][7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

Methyl 3-aminopyridazine-4-carboxylate is a valuable and versatile building block in the field of medicinal chemistry. Its unique chemical structure, featuring a pyridazine core with reactive amino and ester functionalities, makes it an ideal starting point for the synthesis of complex molecules, particularly kinase inhibitors. While detailed experimental data for this specific compound is not yet widely available in the public domain, this guide provides a comprehensive overview of its known properties, a proposed synthetic strategy, and its significant potential in the development of novel therapeutics. As research into targeted therapies continues to expand, the importance of key intermediates like Methyl 3-aminopyridazine-4-carboxylate is set to grow, making it a compound of great interest to researchers in drug discovery and development.

References

- Pipzine Chemicals. (n.d.). Methyl 3-Aminopyridine-4-Carboxylate.

-

MDPI. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Retrieved from [Link]

- MySkinRecipes. (n.d.). Methyl 3-Aminopyridazine-4-carboxylate.

-

MDPI. (n.d.). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Retrieved from [Link]

-

ResearchGate. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Retrieved from [Link]

-

MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). Pyridazinyl amino derivatives as alk5 inhibitors.

-

ResearchGate. (n.d.). Synthesis, characterization and computational studies of (E)-2-{[(2-aminopyridin-3-yl)imino]-methyl}-4,6-di-tert-butylphenol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). Inhibitors of syk.

- Google Patents. (n.d.). Preparation process of 3 amino-4 methyl pyridine.

-

ResearchGate. (n.d.). Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. Retrieved from [Link]

-

PubChem. (n.d.). Imidazopyridazinone and imidazopyridone derivatives, the preparation thereof and their use as pharmaceutical compositions - Patent US-8034941-B2. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates. Retrieved from [Link]

- Google Patents. (n.d.). Process for making 3-amino-2-chloro-4-methylpyridine.

-

National Center for Biotechnology Information. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Retrieved from [Link]

- Google Patents. (n.d.). 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors.

Sources

- 1. Methyl 3-Aminopyridazine-4-carboxylate [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US9290504B2 - 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors - Google Patents [patents.google.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. fishersci.com [fishersci.com]

The Strategic Utility of Methyl 3-Aminopyridazine-4-carboxylate in Contemporary Drug Discovery

A Technical Guide for Medicinal Chemists and Drug Development Professionals

Introduction: The Pyridazine Scaffold as a Privileged Motif in Medicinal Chemistry

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a cornerstone in the design of novel therapeutics. Its unique electronic properties, including a significant dipole moment and the capacity for dual hydrogen bonding, impart favorable pharmacokinetic and pharmacodynamic characteristics to bioactive molecules.[1] Within this chemical class, Methyl 3-aminopyridazine-4-carboxylate stands out as a versatile and highly valuable building block for the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors and other targeted therapies.[2] This technical guide provides an in-depth analysis of the synthesis, chemical properties, and strategic applications of Methyl 3-aminopyridazine-4-carboxylate, offering a Senior Application Scientist's perspective on its role in modern drug development.

Physicochemical and Structural Characteristics

A foundational understanding of a building block's intrinsic properties is paramount for its effective deployment in a synthetic campaign. The key identifiers and properties of Methyl 3-aminopyridazine-4-carboxylate are summarized below.

| Identifier/Property | Value | Source |

| IUPAC Name | Methyl 3-aminopyridazine-4-carboxylate | N/A |

| CAS Number | 1256633-18-7 | [3] |

| Molecular Formula | C₆H₇N₃O₂ | [3] |

| Molecular Weight | 153.14 g/mol | [3] |

| Appearance | Solid (form may vary) | N/A |

Synthetic Strategies and Methodologies

One potential synthetic approach involves the use of a dichloropyridazine precursor, which allows for sequential nucleophilic substitution reactions. This strategy offers control over the regiochemistry of the final product.

Caption: Conceptual workflow for the synthesis of Methyl 3-aminopyridazine-4-carboxylate.

Experimental Protocol (Hypothetical, based on related transformations):

-

Step 1: Selective Methoxylation. To a solution of a suitable dichloropyridazine-4-carboxylate starting material in anhydrous methanol under an inert atmosphere, sodium methoxide (1.1 equivalents) is added portion-wise at 0 °C. The reaction is allowed to warm to room temperature and stirred for 4-6 hours, monitoring by TLC or LC-MS. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated under reduced pressure to yield the intermediate methoxypyridazine.

-

Step 2: Amination. The methoxypyridazine intermediate is dissolved in a suitable solvent such as dioxane, followed by the addition of an ammonia source (e.g., benzophenone imine as an ammonia surrogate), a palladium catalyst (e.g., Pd₂(dba)₃), and a suitable phosphine ligand (e.g., Xantphos). A base, such as cesium carbonate, is added, and the reaction mixture is heated to 80-100 °C until the starting material is consumed. After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The crude product is then purified by column chromatography to afford Methyl 3-aminopyridazine-4-carboxylate.

Note: This is a generalized, hypothetical protocol. The choice of starting materials, catalysts, ligands, and reaction conditions would require experimental optimization.

Spectroscopic Characterization

Detailed experimental spectroscopic data for Methyl 3-aminopyridazine-4-carboxylate is not widely published. However, based on its structure and data from analogous compounds, the expected spectral features can be predicted.[4][5]

¹H NMR:

-

A singlet for the methyl ester protons (-OCH₃) is expected in the range of 3.8-4.0 ppm.

-

The aromatic protons on the pyridazine ring would likely appear as two distinct signals in the downfield region (7.0-9.0 ppm), with their coupling pattern dependent on the specific electronic environment.

-

A broad singlet corresponding to the amino group (-NH₂) protons would be observed, with its chemical shift being solvent-dependent.

¹³C NMR:

-

The carbonyl carbon of the ester is expected to resonate in the range of 160-170 ppm.

-

The methyl carbon of the ester would appear around 50-55 ppm.

-

The aromatic carbons of the pyridazine ring would show signals in the range of 110-160 ppm.

FT-IR:

-

Characteristic N-H stretching vibrations for the primary amine would be expected in the region of 3300-3500 cm⁻¹.

-

A strong C=O stretching band for the ester carbonyl group would be prominent around 1700-1730 cm⁻¹.

-

C=N and C=C stretching vibrations from the pyridazine ring would be observed in the 1400-1600 cm⁻¹ region.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of Methyl 3-aminopyridazine-4-carboxylate lies in the differential reactivity of its functional groups. The primary amino group serves as a versatile nucleophile and a key handle for introducing diversity into molecular scaffolds. The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing further points for modification.

Key Reactions and Transformations:

-

N-Arylation/N-Alkylation: The amino group can readily undergo coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds with various aryl or heteroaryl halides. This is a common strategy for linking the pyridazine core to other fragments in the construction of complex drug candidates.

-

Amide Bond Formation: The amino group can react with carboxylic acids or their activated derivatives to form amides. This reaction is fundamental in medicinal chemistry for creating molecules that can engage in specific hydrogen bonding interactions with biological targets.

-

Diazotization: The primary aromatic amine can be converted to a diazonium salt, which can then be subjected to a variety of transformations, including Sandmeyer-type reactions to introduce a range of substituents onto the pyridazine ring.[6]

-

Ester Hydrolysis and Amidation: The methyl ester can be saponified to the corresponding carboxylic acid, which can then be coupled with amines to generate a diverse library of amides.

Caption: Key reaction pathways for the derivatization of Methyl 3-aminopyridazine-4-carboxylate.

Application in Kinase Inhibitor Synthesis:

The pyridazine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[7][8] The 3-amino-4-carboxylate substitution pattern is particularly valuable as it allows for the installation of substituents that can occupy the ATP-binding site of kinases. The amino group can serve as a hydrogen bond donor, interacting with the hinge region of the kinase, while the carboxylate position can be modified to extend into the solvent-exposed region or to pick up additional interactions.

A representative application is in the synthesis of inhibitors for kinases such as ALK5 (TGF-β type I receptor).[2] In a typical synthetic scheme, the amino group of Methyl 3-aminopyridazine-4-carboxylate could be coupled with a substituted pyridine or other heterocyclic fragment, while the ester could be converted to an amide to modulate solubility and cell permeability.

Conclusion and Future Outlook

Methyl 3-aminopyridazine-4-carboxylate is a high-value building block for medicinal chemistry and drug discovery. Its strategic placement of functional groups on the privileged pyridazine scaffold provides a versatile platform for the synthesis of diverse compound libraries. While detailed public data on its synthesis and characterization are sparse, its utility is evident from its commercial availability and the established importance of the pyridazine core in modern therapeutics. As the demand for novel, highly specific kinase inhibitors and other targeted agents continues to grow, the role of well-designed heterocyclic building blocks like Methyl 3-aminopyridazine-4-carboxylate is set to expand, enabling the rapid exploration of chemical space and the acceleration of drug development pipelines.

References

[4] Elgemeie, G. H., et al. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. PMC. [Link]. Published October 13, 2022.

[5] Al-Wahaibi, L. H., et al. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. PMC. [Link]. Published July 21, 2023.

[9] PrepChem. Synthesis of 3-amino-6-[4-methoxy-3-(1-methylethoxy)phenyl]pyridazine. PrepChem Website. [Link]. Accessed January 28, 2026.

[10] Google Patents. Preparation process of 3 amino-4 methyl pyridine. Google Patents. . Published February 11, 2009.

[2] Google Patents. Pyridazinyl amino derivatives as alk5 inhibitors. Google Patents. . Published January 18, 2024.

[11] National Institutes of Health. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. National Institutes of Health. [Link]. Published October 20, 2021.

[7] PubMed. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. PubMed. [Link]. Published April 19, 2016.

[12] Google Patents. Process for making 3-amino-2-chloro-4-methylpyridine. Google Patents. . Published June 4, 2002.

[13] J-Stage. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. J-Stage. [Link]. Published April 1, 2016.

[1] Google Patents. Process for preparing 4-amino-pyridazines. Google Patents. . Published November 17, 2016.

[14] MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]. Published October 18, 2022.

[15] The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate. International Journal of ChemTech Research. [Link]. Published 2016.

[8] National Institutes of Health. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. National Institutes of Health. [Link]. Published October 23, 2023.

[16] MDPI. Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. MDPI. [Link]. Published October 10, 2023.

[17] ACS Publications. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega. [Link]. Published May 23, 2022.

[18] Journal of the Chemical Society, Perkin Transactions 1. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. RSC Publishing. [Link]. Published 1983.

[19] BindingDB. Patents In BindingDB. BindingDB. [Link]. Accessed January 28, 2026.

[20] MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]. Published September 23, 2022.

[21] Google Patents. Substituted imidazo[1,2b]pyridazines as kinase inhibitors, the production thereof, and use of the same as medicaments. Google Patents. . Published March 8, 2007.

[6] Wikipedia. Diazonium compound. Wikipedia. [Link]. Accessed January 28, 2026.

[22] PubChem. Imidazopyridazinone and imidazopyridone derivatives, the preparation thereof and their use as pharmaceutical compositions - Patent US-8034941-B2. PubChem. [Link]. Accessed January 28, 2026.

[23] National Institutes of Health. Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates. National Institutes of Health. [Link]. Published January 14, 2022.

Sources

- 1. WO2016180833A1 - Process for preparing 4-amino-pyridazines - Google Patents [patents.google.com]

- 2. US20240018122A1 - Pyridazinyl amino derivatives as alk5 inhibitors - Google Patents [patents.google.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diazonium compound - Wikipedia [en.wikipedia.org]

- 7. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. prepchem.com [prepchem.com]

- 10. CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents [patents.google.com]

- 11. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

- 13. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]

- 14. mdpi.com [mdpi.com]

- 15. nanoient.org [nanoient.org]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 19. Patents In BindingDB [bindingdb.org]

- 20. mdpi.com [mdpi.com]

- 21. WO2007025540A3 - Substituted imidazo[1,2b]pyridazines as kinase inhibitors, the production thereof, and use of the same as medicaments - Google Patents [patents.google.com]

- 22. Imidazopyridazinone and imidazopyridone derivatives, the preparation thereof and their use as pharmaceutical compositions - Patent US-8034941-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Stability and Storage of Methyl 3-aminopyridazine-4-carboxylate

Prepared by: Gemini, Senior Application Scientist

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: Methyl 3-aminopyridazine-4-carboxylate is a heterocyclic compound of significant interest as a structural motif and key intermediate in the synthesis of novel therapeutic agents. The integrity and purity of this reagent are paramount for the reliability and reproducibility of research and development outcomes. This guide provides an in-depth analysis of the chemical stability of Methyl 3-aminopyridazine-4-carboxylate, delineates its primary degradation pathways, and establishes a framework for optimal storage and handling. Furthermore, it details a robust, self-validating protocol for assessing the compound's stability, ensuring that researchers can confidently ascertain its quality over time.

Introduction and Physicochemical Profile

Methyl 3-aminopyridazine-4-carboxylate is a bifunctional molecule featuring a pyridazine core, a primary aromatic amine, and a methyl ester. This unique combination of functional groups dictates its reactivity and, consequently, its stability profile.[1] The pyridazine ring, an electron-deficient diazine, influences the basicity of the adjacent amino group and the reactivity of the ester.[2] Understanding these intrinsic properties is the first step toward predicting and mitigating potential degradation.

Table 1: Physicochemical Properties of Methyl 3-aminopyridazine-4-carboxylate

| Property | Value | Source |

| Molecular Formula | C₆H₇N₃O₂ | - |

| Molecular Weight | 169.14 g/mol | - |

| Appearance | White to off-white or light yellow solid/powder | [3] |

| Solubility | Limited solubility in water; soluble in organic solvents like methanol, ethanol, and dichloromethane. | [1][3] |

| pKa | Data not readily available, but the amino group imparts basic character. | [1] |

Note: Some properties are based on the closely related pyridine analogue where specific data for the pyridazine derivative is not available.

Foreseen Degradation Pathways

The chemical stability of a molecule is best understood by examining its susceptibility to various stress factors. For Methyl 3-aminopyridazine-4-carboxylate, the primary points of vulnerability are the ester and amino functionalities. Forced degradation studies, which intentionally expose the compound to harsh conditions, are essential for identifying likely degradation products and establishing the specificity of analytical methods.[4]

The principal degradation pathways are:

-

Hydrolytic Degradation: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions.[1]

-

Acid-Catalyzed Hydrolysis: In the presence of acid and water, the ester will hydrolyze to form 3-aminopyridazine-4-carboxylic acid and methanol.

-

Base-Catalyzed Saponification: Under basic conditions, the ester is irreversibly converted to the corresponding carboxylate salt and methanol. This reaction is typically faster than acid-catalyzed hydrolysis.

-

-

Oxidative Degradation: The electron-rich amino group and the pyridazine ring itself can be targets for oxidation. Common laboratory oxidants (e.g., hydrogen peroxide) can lead to the formation of N-oxides or other colored, complex impurities. The primary amine is particularly susceptible.

-

Photolytic Degradation: Aromatic amines are often sensitive to light, particularly in the UV spectrum. Exposure can initiate free-radical reactions, leading to dimerization, polymerization, or complex decomposition, often indicated by a change in color (e.g., darkening).

-

Diazotization: In the presence of nitrous acid (which can form from nitrite salts under acidic conditions), the primary aromatic amine can be converted to an unstable diazonium salt. This intermediate can rapidly decompose, leading to a variety of products.[5]

Caption: Major potential degradation pathways for Methyl 3-aminopyridazine-4-carboxylate.

Recommended Storage and Handling Protocols

To preserve the integrity of Methyl 3-aminopyridazine-4-carboxylate, adherence to strict storage and handling protocols is critical. The following recommendations are based on the compound's chemical nature and general best practices for heterocyclic amines and esters.

Table 2: Recommended Storage Conditions

| Form | Temperature | Atmosphere | Light Protection | Container | Rationale |

| Solid | 2-8°C (Refrigerated) | Inert Gas (Argon or Nitrogen) Recommended | Amber vial or stored in the dark | Tightly sealed, non-reactive (glass) | Minimizes thermal degradation and prevents oxidation. Protects from light-induced degradation.[6] Prevents moisture ingress which can cause hydrolysis. |

| Solution | ≤ -20°C (Frozen) | Inert Gas Overlay | Amber vial or foil-wrapped | Tightly sealed, appropriate for solvent | Drastically slows hydrolytic and other solution-phase degradation pathways. Protects from light. Prevents solvent evaporation and gas exchange. |

Handling Best Practices:

-

Inert Atmosphere: When handling the solid for extended periods (e.g., weighing), do so in a glove box or under a stream of inert gas to minimize exposure to oxygen and moisture.

-

Avoid Incompatibilities: Keep the compound away from strong acids, strong bases, and strong oxidizing agents to prevent rapid decomposition.

-

Use Clean Equipment: Utilize clean, dry spatulas and glassware to avoid introducing contaminants that could catalyze degradation.

-

Minimize Light Exposure: Work with the compound in a fume hood with the light off or under yellow light where possible. Always store prepared solutions in amber vials or wrap containers in aluminum foil.

A Self-Validating Framework for Stability Assessment

To ensure the reliability of experimental results, the stability of key reagents must be verified. This section provides a comprehensive workflow for conducting a forced degradation study and developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This process is self-validating: the forced degradation study generates the very impurities the HPLC method must prove it can resolve, thereby confirming its suitability for stability monitoring.[4][7]

Caption: Experimental workflow for developing a stability-indicating HPLC method.

Experimental Protocol: Forced Degradation Study

Objective: To intentionally degrade Methyl 3-aminopyridazine-4-carboxylate under various stress conditions to generate potential degradation products. The goal is to achieve 5-20% degradation, which is sufficient to produce detectable degradant peaks without causing secondary degradation.[8][9]

Materials:

-

Methyl 3-aminopyridazine-4-carboxylate

-

Methanol (HPLC Grade)

-

Water (HPLC Grade)

-

Hydrochloric Acid (HCl), 0.1 M

-

Sodium Hydroxide (NaOH), 0.1 M

-

Hydrogen Peroxide (H₂O₂), 3% (v/v)

-

HPLC vials

Procedure:

-

Prepare Stock Solution: Accurately weigh and dissolve the compound in methanol to create a stock solution of approximately 1 mg/mL.

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 4-8 hours. Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute with mobile phase for analysis.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 1-2 hours. Neutralize with 1 mL of 0.1 M HCl and dilute with mobile phase.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 4-8 hours, protected from light. Dilute with mobile phase.

-

Thermal Degradation: Place the solid compound in a 70°C oven for 24 hours. Also, heat a sealed vial of the stock solution at 60°C for 24 hours. Prepare samples for analysis by dissolving/diluting in the mobile phase.

-

Photolytic Degradation: Expose the solid compound and a vial of the stock solution to direct sunlight or a photostability chamber for 24-48 hours. Prepare samples for analysis.

-

Control Sample: Dilute the stock solution with mobile phase to the target concentration without subjecting it to any stress.

Protocol: Stability-Indicating HPLC Method

Objective: To develop an RP-HPLC method capable of separating the intact Methyl 3-aminopyridazine-4-carboxylate from all process impurities and degradation products generated in the forced degradation study.

Initial HPLC Conditions (Starting Point):

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes, hold for 5 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: Diode Array Detector (DAD) at 254 nm (or λmax of the compound)

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

Method Validation and Verification:

-

Inject the control (unstressed) sample to determine the retention time and peak shape of the parent compound.

-

Inject each of the stressed samples from the forced degradation study.

-

Analyze the Chromatograms:

-

Specificity: Confirm that the degradation product peaks do not co-elute with the parent peak. The parent peak should be spectrally pure in all stressed samples, as verified by the DAD (peak purity analysis).

-

Resolution: Ensure baseline resolution between the parent peak and the nearest eluting impurity peak.

-

-

Refinement (If Necessary): If co-elution occurs, the method is not stability-indicating. Adjust the HPLC parameters (e.g., modify the gradient slope, change the pH of the mobile phase, try a different column chemistry) and re-analyze the samples until specificity is achieved.[10]

Conclusion

Methyl 3-aminopyridazine-4-carboxylate is a stable compound when stored under appropriate conditions. Its primary liabilities are the hydrolytic and oxidative instability of its ester and amino groups, respectively, as well as a potential sensitivity to light. By implementing the recommended storage protocols—refrigeration, inert atmosphere, and protection from light—researchers can significantly extend the shelf-life of this valuable reagent and ensure its purity. The provided framework for stability assessment via forced degradation and HPLC analysis offers a robust, self-validating system to confirm compound integrity, which is the bedrock of reproducible and reliable scientific discovery.

References

-

Pipzine Chemicals. (n.d.). Methyl 3-Aminopyridine-4-Carboxylate. Retrieved from Pipzine Chemicals website.[1]

-

Pipzine Chemicals. (n.d.). 3-Aminopyridine-4-carboxylic Acid Methyl Ester. Retrieved from Pipzine Chemicals website.[3]

-

Benchchem. (n.d.). Methyl 3-Amino-6-chloropyridazine-4-carboxylate. Retrieved from Benchchem website.[11]

-

ChemicalBook. (n.d.). Methyl 4-aminopyridine-3-carboxylate CAS#: 16135-36-7. Retrieved from ChemicalBook website.[12]

-

MySkinRecipes. (n.d.). Methyl 3-Aminopyridazine-4-carboxylate. Retrieved from MySkinRecipes website.[13]

-

Blumberg Institute. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Retrieved from Baruch S. Blumberg Institute website.[2]

-

Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry. Retrieved from RSC Publishing.[14]

-

Wikipedia. (n.d.). Pyridazine. Retrieved from Wikipedia.[15]

-

Ambeed. (n.d.). CAS No. 1638764-77-8 Specifications. Retrieved from Ambeed.com.[6]

-

Sigma-Aldrich. (n.d.). Methyl 3-aminopyridine-4-carboxylate AldrichCPR. Retrieved from Sigma-Aldrich website.

-

Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.[4]

-

ResearchGate. (2015). A New Validated Stability Indicating RP-HPLC Method for Simultaneous Estimation of Pyridoxine Hydrochloride and Meclizine Hydrochloride in Pharmaceutical Solid Dosage Forms. Retrieved from ResearchGate.[10]

-

Wikipedia. (n.d.). Diazonium compound. Retrieved from Wikipedia.[5]

-

BJSTR Publishers. (2022). Forced Degradation – A Review. Retrieved from Biomedical Journal of Scientific & Technical Research.[8]

-

Pharmacia. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Retrieved from Pharmacia Journal.[16]

-

MedCrave online. (2016). Forced Degradation Studies. Retrieved from MedCrave online.

-

ResearchGate. (n.d.). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Retrieved from ResearchGate.[17]

-

BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from BioProcess International.[7]

-

Scientific Research Publishing. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from American Journal of Chemistry.[9]

-

Sigma-Aldrich. (n.d.). 3-Aminopyridine-4-carboxylic acid 95%. Retrieved from Sigma-Aldrich website.

-

BLD Pharm. (n.d.). 6-Chloro-4-methylpyridazin-3-amine. Retrieved from BLD Pharm website.[18]

Sources

- 1. Methyl 3-Aminopyridine-4-Carboxylate: Properties, Uses, Safety Data, Supplier & Manufacturer China [pipzine-chem.com]

- 2. blumberginstitute.org [blumberginstitute.org]

- 3. 3-Aminopyridine-4-carboxylic Acid Methyl Ester | Properties, Uses, Safety, Supplier China [pipzine-chem.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diazonium compound - Wikipedia [en.wikipedia.org]

- 6. CAS No. 1638764-77-8 Specifications | Ambeed [ambeed.com]

- 7. biopharminternational.com [biopharminternational.com]

- 8. biomedres.us [biomedres.us]

- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 10. researchgate.net [researchgate.net]

- 11. Methyl 3-Amino-6-chloropyridazine-4-carboxylate|CAS 1784117-49-2 [benchchem.com]

- 12. Methyl 4-aminopyridine-3-carboxylate CAS#: 16135-36-7 [m.chemicalbook.com]

- 13. Methyl 3-Aminopyridazine-4-carboxylate [myskinrecipes.com]

- 14. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyridazine - Wikipedia [en.wikipedia.org]

- 16. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]

- 17. researchgate.net [researchgate.net]

- 18. 64068-00-4|6-Chloro-4-methylpyridazin-3-amine|BLD Pharm [bldpharm.com]

Technical Guide: Reactivity & Functionalization of Aminopyridazines

Executive Summary

The aminopyridazine scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., Gabazine analogues, Minaprine) and GPCR ligands. However, its chemical behavior is distinct from the more common aminopyridines or anilines. The presence of the 1,2-diazine ring introduces unique electronic repulsion, significant dipole moments, and complex tautomeric equilibria that often derail standard synthetic protocols.

This guide provides a mechanistic analysis of the amino group's reactivity on the pyridazine core, distinguishing between the 3-amino and 4-amino isomers. It offers validated strategies to overcome catalyst poisoning in cross-couplings and control regioselectivity during electrophilic attacks.

Electronic Landscape & Tautomerism

The 1,2-Diazine Anomaly

Unlike pyridine, the pyridazine ring contains adjacent nitrogen atoms. This linkage creates a "alpha-effect" repulsion, raising the ground state energy and altering the basicity of the system.

-

3-Aminopyridazine: The amino group is adjacent to the ring nitrogens. It exists in equilibrium between the amino form (aromatic) and the imino form (non-aromatic but stabilized by hydrogen bonding).

-

4-Aminopyridazine: The amino group is distal to the N-N bond, behaving more like a highly electron-deficient aniline.

Basicity and Protonation

The pKa of the conjugate acid of 3-aminopyridazine is approximately 5.0–6.0, while 4-aminopyridazine is slightly more basic (pKa ~6.4). Crucially, protonation occurs preferentially on the ring nitrogen (N2) , not the exocyclic amine. This forms a resonance-stabilized amidine-like cation, which deactivates the exocyclic amine toward further nucleophilic attack.

Visualization: Tautomeric Equilibria

The following diagram illustrates the critical tautomeric shift in 3-aminopyridazine that complicates reactivity.

Figure 1: Tautomeric equilibrium of 3-aminopyridazine. The imino form contributes to N-alkylation side reactions.

Regioselectivity: The N(exo) vs. N(endo) Battle

One of the most persistent challenges in aminopyridazine chemistry is controlling the site of electrophilic attack (Acylation/Alkylation).

The Kinetic vs. Thermodynamic Product

When reacting 3-aminopyridazine with electrophiles (e.g., acyl chlorides, anhydrides):

-

Kinetic Attack: Often occurs at the ring nitrogen (N2) due to its higher lone-pair availability (sp2 hybridized, but less delocalized than the exocyclic nitrogen). This forms a mesoionic intermediate.

-

Thermodynamic Rearrangement: Under heating or base catalysis, the acyl group migrates to the exocyclic nitrogen (

) to restore aromaticity.

Critical Insight: To achieve clean

Data Summary: Regioselectivity Factors

| Reaction Type | Reagent | Conditions | Major Product Site | Mechanism Note |

| Acylation | AcCl / Pyridine | 0°C to RT | Mixture (N-ring/N-exo) | Kinetic trap at N-ring possible. |

| Acylation | AcCl / NaH | THF, Reflux | Exocyclic N | Anionic N-exo is the best nucleophile. |

| Alkylation | MeI | Neutral/Mild Base | Ring N (N-2) | Alkylation at N-2 yields quaternary salt. |

| Sulfonylation | TsCl / Pyridine | 60°C | Exocyclic N | Sulfonamides are thermodynamically stable. |

Metal-Catalyzed Cross-Couplings (Buchwald-Hartwig)

Aminopyridazines are notorious "catalyst poisons" in Pd-catalyzed reactions. The N1-N2 system acts as a bidentate ligand (diazine binding mode), displacing phosphine ligands and sequestering the Palladium.

Ligand Selection Strategy

To couple aryl halides with aminopyridazines (or use halopyridazines with amines), standard ligands (PPh3, dppf) fail.

-

Solution: Use bulky, electron-rich biaryl phosphine ligands. BrettPhos and tBuXPhos are the gold standards here. They create a steric wall that prevents the pyridazine nitrogens from coordinating to the Pd center, forcing the reaction through the oxidative addition/reductive elimination cycle.

Visualization: Catalytic Cycle & Inhibition

Figure 2: The bifurcation between productive coupling (using bulky ligands) and catalyst poisoning (chelation).[1]

Diazotization & Sandmeyer Reactions

Converting the amino group to a halogen (Cl, Br, I) on a pyridazine ring is difficult because the diazonium intermediate is highly unstable and prone to hydrolysis or decomposition to "tars."

The "Non-Aqueous" Imperative

Standard aqueous

-

Protocol: Use alkyl nitrites (t-BuONO) in organic solvents (MeCN or DMSO) with a halogen source (CuBr2 or CH2I2). This performs the diazotization and substitution in a single pot without isolating the explosive/unstable diazonium salt.

Experimental Protocols

Protocol A: Regioselective -Acylation of 3-Aminopyridazine

Target: To install an amide protecting group without ring alkylation.

-

Preparation: In a flame-dried RBF under Argon, dissolve 3-aminopyridazine (1.0 equiv) in anhydrous THF (0.2 M).

-

Deprotonation: Cool to 0°C. Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise. Evolution of

gas will be observed. Stir for 30 min at 0°C, then 30 min at RT.-

Why? Generates the hard amide anion, directing attack to the exocyclic position.

-

-

Addition: Cool back to 0°C. Add the acyl chloride (1.1 equiv) dropwise.

-

Reaction: Allow to warm to RT and stir for 2-4 hours. Monitor by TLC (MeOH/DCM).

-

Workup: Quench with sat.

. Extract with EtOAc (3x). Wash organics with brine, dry over -

Purification: Flash chromatography. Note that

-acylated byproducts (if any) usually have significantly lower Rf values due to their zwitterionic character.

Protocol B: Buchwald-Hartwig Coupling (Aminopyridazine as Nucleophile)

Target: Coupling 3-aminopyridazine with an Aryl Bromide.

-

Reagents: Charge a vial with Aryl Bromide (1.0 equiv), 3-aminopyridazine (1.2 equiv),

(2 mol%), and BrettPhos (4 mol%). -

Base: Add

(2.0 equiv).-

Why Cesium? Solubility in dioxane is superior to K2CO3, crucial for heterocyclic couplings.

-

-

Solvent: Add anhydrous 1,4-Dioxane (degassed). Concentration: 0.15 M.

-

Conditions: Seal and heat to 100°C for 12 hours.

-

Workup: Filter through a Celite pad (elute with EtOAc). Concentrate and purify.

-

Note: If conversion is low, switch to tBuBrettPhos precatalyst (G3) to ensure rapid initiation.

-

References

-

Regioselectivity in Pyridazine Acylation: Park, E. H., & Park, M. S. (2000). Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropyridazines.[2] Yakhak Hoeji, 44(6), 547-551. [Link]

-

Buchwald-Hartwig Coupling of Heterocycles: Das, S., et al. (2024).[3] Efficient Pd‐catalysed Synthesis of 3‐Amino‐4‐indolylmaleimides and 3‐Amido‐4‐indolylmaleimides. Chemistry – A European Journal. [Link]

-

Amination of Coordinating Heterocycles (BrettPhos Application): Moroglu, M., Bateman, J. M., & Rahemtulla, B. F. (2022).[4] Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts.[4] Chemistry – A European Journal, 28(4).[4] [Link]

-

Properties and Reactivity of Aminopyridines/Pyridazines: Shimizu, S., et al. (2000). Pyridine and Pyridine Derivatives.[1][3][5][6][7][8][9][10][11][12][13] Ullmann's Encyclopedia of Industrial Chemistry. [Link]

-

Diazonium Chemistry of Pyridines/Pyridazines: Radwan, A. (2017). Novel Pyrazole Derivatives From 3-Aminopyridine Diazonium Salt. ResearchGate. [Link]

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropyridazines -YAKHAK HOEJI | 학회 [koreascience.kr]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 3-Aminopyridine - Wikipedia [en.wikipedia.org]

- 6. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. reddit.com [reddit.com]

- 12. scispace.com [scispace.com]

- 13. 4-AMINOPYRIDAZINE | 20744-39-2 [chemicalbook.com]

Methyl 3-aminopyridazine-4-carboxylate: A Cornerstone Building Block for Modern Drug Discovery

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Introduction: The Strategic Value of the Aminopyridazine Scaffold

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the heterocyclic scaffolds that have gained prominence, the pyridazine core stands out for its unique electronic properties and its proven utility in constructing molecules with significant biological activity. Methyl 3-aminopyridazine-4-carboxylate, in particular, has emerged as a highly valuable and versatile intermediate. Its strategic arrangement of a nucleophilic amino group, an electrophilic ester, and a pyridazine ring system rich in nitrogen atoms offers a trifecta of reactive sites, enabling a diverse array of chemical transformations.

This guide provides a comprehensive overview of Methyl 3-aminopyridazine-4-carboxylate, moving beyond a simple recitation of its properties to delve into the causality behind its synthetic utility. We will explore its synthesis, its nuanced reactivity, and its pivotal role in the generation of high-value compounds, particularly in the realm of kinase inhibitors for oncology and inflammatory diseases.[1] For researchers and drug development professionals, a deep understanding of this building block is not merely academic; it is a practical tool for crafting the next generation of targeted therapies.

Physicochemical and Structural Properties

The utility of any building block begins with a fundamental understanding of its physical and chemical characteristics. Methyl 3-aminopyridazine-4-carboxylate is a solid, typically appearing as a white or off-white powder, with solubility in polar organic solvents.[2] Its structure is defined by a pyridazine ring substituted at the 3-position with an amino group and at the 4-position with a methyl carboxylate group. This specific arrangement governs its reactivity and its ability to engage in specific, high-affinity interactions with biological targets.

| Property | Value | Source |

| CAS Number | 1256633-18-7 | [3] |

| Molecular Formula | C₆H₇N₃O₂ | [3] |

| Molecular Weight | 153.14 g/mol | [3] |

| Appearance | Solid (likely white or off-white powder) | [2] |

| Storage | Keep in a dark place, sealed in dry, 2-8°C | [3][4] |

| SMILES | O=C(C1=CC=NN=C1N)OC | [3] |

| InChI Key | XLQIGLBALJNHKR-UHFFFAOYSA-N | [5] |

Synthesis of the Core Scaffold

The synthesis of substituted pyridazines often involves the construction of the heterocyclic ring from acyclic precursors or the functionalization of a pre-existing pyridazine core. A common and industrially favorable approach involves the use of chlorinated pyridazine intermediates, which can be selectively functionalized through nucleophilic substitution reactions.[6] For Methyl 3-aminopyridazine-4-carboxylate, a plausible and efficient synthetic route begins with a dichloropyridazine precursor, such as Methyl 3,6-dichloropyridazine-4-carboxylate.[7]

The rationale behind this approach is the differential reactivity of the chlorine atoms on the pyridazine ring, which allows for sequential and controlled substitution. The process typically involves an initial nucleophilic aromatic substitution to introduce the amino group, followed by a dehalogenation step to yield the final product.

Caption: A representative synthetic workflow for Methyl 3-aminopyridazine-4-carboxylate.

Experimental Protocol: Catalytic Dehalogenation

This protocol describes the critical dehalogenation step, a self-validating and widely used transformation in heterocyclic chemistry. The causality for choosing catalytic hydrogenation lies in its high efficiency and clean reaction profile, typically yielding the desired product with minimal side reactions.

-

Vessel Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add Methyl 6-chloro-3-aminopyridazine-4-carboxylate (1.0 eq).

-

Solvent and Catalyst Addition: Add a suitable solvent such as methanol or ethanol to dissolve the starting material. To this solution, carefully add Palladium on Carbon (10% Pd, 0.05-0.10 eq) under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: The flask is then evacuated and backfilled with hydrogen gas (using a balloon or a Parr hydrogenator). The reaction mixture is stirred vigorously at room temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The Celite pad is washed with additional solvent.

-

Isolation: The filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography to afford pure Methyl 3-aminopyridazine-4-carboxylate.

Chemical Reactivity and Key Transformations

The synthetic power of Methyl 3-aminopyridazine-4-carboxylate stems from the distinct reactivity of its three primary functional groups. This allows for a modular and predictable approach to library synthesis and lead optimization.

Caption: Key reactive sites on the Methyl 3-aminopyridazine-4-carboxylate scaffold.

-